8-(Methylthio)octanoic acid
Overview
Description
8-(Methylthio)octanoic acid, also known as 8-methylsulfanyloctanoic acid, is a compound with the molecular formula C9H18O2S . It is an organic compound that contains a carboxylic acid functional group .
Molecular Structure Analysis
The molecular structure of this compound consists of a carboxylic acid group attached to an eight-carbon chain, with a sulfur atom attached to the eighth carbon . The InChI code for this compound is 1S/C9H18O2S/c1-12-8-6-4-2-3-5-7-9(10)11/h2-8H2,1H3,(H,10,11) .Scientific Research Applications
Pharmacokinetics and Metabolism : A study examined the pharmacokinetics, metabolism, and off-target effects of 8-[(1H- benzotriazol-1-yl)amino]octanoic acid in rats, focusing on its potential as a selective inhibitor of breast cancer-associated CYP4Z1. The results indicated favorable inhibitory activity and minimal off-target CYP inactivation (Kowalski et al., 2021).
Bioengineering : Research on engineering E. coli for increased octanoic acid production revealed strategies for manipulating metabolic networks to improve bio-octanoic acid production. This study demonstrates the utility of computational and experimental approaches in biotechnological applications (Tan et al., 2018).
De Novo Biosynthesis : A study in Saccharomyces cerevisiae focused on the de novo biosynthesis of 8-hydroxyoctanoic acid, highlighting its industrial relevance. The research provided insights into the optimization of yeast strains for the production of such compounds (Wernig et al., 2019).
Environmental Applications : Research on the degradation of methyl parathion using hydrodynamic cavitation explored the effectiveness of this method in the presence of additives like hydrogen peroxide and Fenton’s reagent for removing this pesticide, which is structurally related to 8-(Methylthio)octanoic acid (Patil & Gogate, 2012).
Photocatalysis : A study on the design and synthesis of organic sensitizers for photocatalytic hydrogen production explored the application of compounds structurally similar to this compound. The findings have implications for renewable energy production (Tiwari, Mondal, & Pal, 2015).
Reproductive Biology : Research on the impact of octanoic acid as a protein stabilizer in embryonic development and fetal growth in a murine model revealed its potential effects on IVF procedures (Fredrickson, Krisher, & Morbeck, 2015).
Biosensor Development : A study on high-throughput screening of octanoic acid producer strain in Saccharomyces cerevisiae identified new genetic targets for increasing titers. This demonstrates the role of biosensors in biotechnological advancements (Baumann et al., 2021).
Biotechnological Engineering : Research on engineering Saccharomyces cerevisiae for increased tolerance to octanoic acid highlighted strategies to reduce the toxicity of valuable bioproducts like short-chain aliphatic acids and alcohols (Besada-Lombana et al., 2017).
Safety and Hazards
Future Directions
Research on 8-(Methylthio)octanoic acid and similar compounds is ongoing. For instance, studies have shown potential therapeutic applications of compounds like 2-hydroxy-4-(methylthio) butanoic acid . Furthermore, the antimicrobial effects of organic acid mixtures containing 2-hydroxy-4-(methylthio) butanoic acid are being evaluated .
Mechanism of Action
Mode of Action
It is known that medium-chain fatty acids, such as 8-(methylthio)octanoic acid, can cause membrane stress in yeast cells . This suggests that the compound may interact with cellular membranes, affecting their integrity and function .
Biochemical Pathways
This compound is likely involved in several biochemical pathways. According to the KEGG database, it is involved in glucosinolate biosynthesis, biosynthesis of secondary metabolites, and 2-oxocarboxylic acid metabolism . The compound’s involvement in these pathways suggests that it may affect a variety of downstream effects, potentially influencing processes such as cell growth, metabolism, and response to stress .
Pharmacokinetics
A study on a related compound, octanoic acid, found that it is rapidly metabolized, with its product, octanoic acid, showing a temporal profile of efficacy that closely matches its plasma concentration . This suggests that this compound may also be rapidly metabolized and have a significant impact on bioavailability .
Result of Action
It is known that medium-chain fatty acids can cause membrane stress in yeast cells, leading to membrane leakage . This suggests that this compound may have similar effects, potentially disrupting cellular function and viability .
Biochemical Analysis
Biochemical Properties
It is known that MCFAs, including 8-(Methylthio)octanoic acid, can serve as an energy source and also regulate glucose and lipid metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still being explored. It is suggested that MCFAs, including this compound, can improve metabolic features and cognition in humans .
Molecular Mechanism
It is known that the structures of enzymes dictate their functions . Therefore, understanding the interaction between this compound and various biomolecules at the molecular level, including any binding interactions, enzyme inhibition or activation, and changes in gene expression, is crucial for elucidating its mechanism of action .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to understand these aspects .
Dosage Effects in Animal Models
It is known that octanoic acid, a similar MCFA, has shown protective effects in a mouse model of spermatogenic disorder induced by busulfan at a dose of 30 mg/kg body weight
Metabolic Pathways
It is known that MCFAs, including this compound, are oxidatively metabolized in mouse brain slices, suggesting that they primarily occur in astrocytes .
Properties
IUPAC Name |
8-methylsulfanyloctanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2S/c1-12-8-6-4-2-3-5-7-9(10)11/h2-8H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYPHWDFKZRIHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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